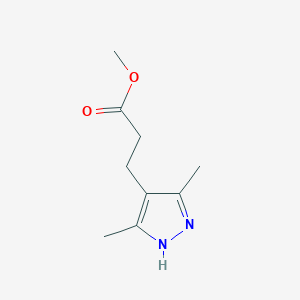

methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Description

BenchChem offers high-quality methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-8(7(2)11-10-6)4-5-9(12)13-3/h4-5H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDPYDSTBUHOHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

structure elucidation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Introduction

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The precise structural characterization of novel pyrazole analogues is a critical step in the drug discovery and development pipeline, ensuring compound identity, purity, and quality. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of a specific pyrazole derivative, methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices, demonstrating an integrated, self-validating workflow that combines Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.

Molecular Structure and Analytical Strategy

The first step in any elucidation process is to propose a candidate structure based on the synthetic route. The target molecule, methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, consists of a central 3,5-dimethyl-1H-pyrazole ring substituted at the 4-position with a methyl propanoate side chain.

Figure 1: Proposed Structure and Numbering A diagram of the target molecule with atoms numbered for spectroscopic assignment.

Our analytical strategy is designed to confirm this structure by systematically probing its molecular weight, functional groups, and atomic connectivity. This integrated approach ensures that data from each technique corroborates the others, leading to a confident and final assignment.

Figure 2: Structure Elucidation Workflow A logical workflow for confirming the molecular structure.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry is the first crucial step, providing the molecular weight of the compound, which is essential for determining its molecular formula. Electron Ionization (EI) is a common technique that not only provides the molecular ion (M⁺˙) but also induces predictable fragmentation, offering preliminary structural clues. The fragmentation patterns of pyrazole derivatives are well-documented and often involve cleavage of the pyrazole ring or its substituents.[3][4][5]

Expected Data: The molecular formula is C₁₀H₁₆N₂O₂. The exact mass is 196.1212 g/mol . The nominal molecular weight is 196 g/mol . We expect to see a molecular ion peak [M]⁺ at m/z = 196. Key fragments would likely arise from the loss of the methoxy group (-OCH₃) or the entire ester functionality.

Figure 3: Predicted Mass Spectrometry Fragmentation Key fragmentation pathways for the target molecule.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or methanol.

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

GC Conditions (if applicable):

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Data Interpretation: The resulting mass spectrum should prominently feature the molecular ion peak at m/z 196. The presence of peaks at m/z 165 (loss of a methoxy radical) and 137 (loss of the carbomethoxy radical) would provide strong evidence for the methyl ester functionality. A peak at m/z 123 would correspond to the remaining pyrazole-ethyl fragment, confirming the core structure.

Infrared Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target, we expect to see characteristic absorptions for the N-H bond of the pyrazole, the C=O bond of the ester, and the C=N bond of the pyrazole ring. The N-H stretch in pyrazoles is known to be broad and shifted to lower wavenumbers due to strong intermolecular hydrogen bonding.[6]

Expected Data:

-

~3150 cm⁻¹ (broad): N-H stretch from the pyrazole ring.

-

~2950 cm⁻¹ (medium): Aliphatic C-H stretching from methyl and methylene groups.

-

~1735 cm⁻¹ (strong): C=O stretch from the saturated ester.[7]

-

~1590 cm⁻¹ (medium): C=N stretch within the pyrazole ring.[8]

-

~1150 cm⁻¹ (strong): C-O stretch from the ester.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically over a range of 4000–600 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be taken prior to the sample scan.

Data Interpretation: The presence of a strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. A broad absorption above 3100 cm⁻¹ confirms the N-H group, and a medium intensity peak near 1590 cm⁻¹ supports the presence of the pyrazole's C=N bond. This collective data strongly validates the key functional components of the proposed structure.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of all hydrogen and carbon atoms and their connectivity. For methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, ¹H NMR will reveal the number of distinct proton types, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR will identify all unique carbon atoms. Finally, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) will be used to piece the puzzle together, confirming the precise connectivity of the atoms.

¹H NMR Spectroscopy

Expected Spectrum: The structure has 6 distinct proton environments.

-

Pyrazole N-H: A broad singlet, typically downfield, due to its acidic nature and hydrogen bonding.

-

Ester O-CH₃: A sharp singlet, as there are no adjacent protons. Its chemical shift is characteristic of methoxy groups attached to a carbonyl.[9]

-

Pyrazole C-CH₃ (x2): Two sharp singlets for the two methyl groups on the pyrazole ring. They are not chemically equivalent.

-

Propanoate -CH₂-CH₂-: Two triplets, forming a classic ethyl pattern. The methylene group adjacent to the pyrazole ring (C8-H₂) and the one adjacent to the carbonyl group (C9-H₂) will couple to each other.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N1-H | ~12.0 | Broad Singlet | 1H | Acidic proton, H-bonding[10] |

| C13-H₃ (O-CH₃) | ~3.65 | Singlet | 3H | Typical for methyl ester[9] |

| C9-H₂ (-CH₂CO) | ~2.80 | Triplet | 2H | Deshielded by C=O, coupled to C8-H₂ |

| C8-H₂ (Py-CH₂) | ~2.50 | Triplet | 2H | Coupled to C9-H₂ |

| C6/C7-H₃ (Py-CH₃) | ~2.20 | Singlet | 6H | Two methyl groups on pyrazole ring[11][12] |

¹³C NMR Spectroscopy

Expected Spectrum: The molecule possesses 8 unique carbon environments (the two pyrazole methyl carbons may be very close or equivalent depending on tautomerism in solution, but are treated as distinct here).

| Assignment | Predicted δ (ppm) | Rationale |

| C10 (C=O) | ~173.0 | Ester carbonyl carbon |

| C3/C5 (Py C-CH₃) | ~145.0 | Substituted pyrazole carbons[13][14] |

| C4 (Py C-CH₂) | ~112.0 | Substituted pyrazole C4 is upfield[15] |

| C13 (O-CH₃) | ~51.5 | Methyl ester carbon |

| C9 (-CH₂CO) | ~34.0 | Methylene adjacent to carbonyl |

| C8 (Py-CH₂) | ~20.0 | Methylene adjacent to pyrazole ring |

| C6/C7 (Py-CH₃) | ~11.0 | Pyrazole methyl carbons[12][14] |

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-H.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 16 scans.

-

Set the spectral width to cover a range from -1 to 14 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Use a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

-

2D COSY Acquisition: Acquire a standard gradient-selected COSY experiment to map ¹H-¹H couplings.

-

2D HSQC Acquisition: Acquire a standard gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations.

Data Interpretation of 2D NMR:

-

COSY: A crucial cross-peak will be observed between the triplet at ~2.80 ppm (C9-H₂) and the triplet at ~2.50 ppm (C8-H₂). This definitively establishes the connectivity of the -CH₂-CH₂- fragment in the propanoate side chain. No other correlations are expected for this simple structure, confirming the isolation of the different spin systems.

-

HSQC: This experiment will link each proton signal to its directly attached carbon. For example:

-

The singlet at ~3.65 ppm will correlate with the carbon at ~51.5 ppm (O-CH₃).

-

The singlets at ~2.20 ppm will correlate with the carbon(s) at ~11.0 ppm (Py-CH₃).

-

The triplets at ~2.80 ppm and ~2.50 ppm will correlate with their respective methylene carbons at ~34.0 ppm and ~20.0 ppm.

-

Conclusion: A Unified Structural Assignment

By integrating the data from all analytical techniques, a definitive and self-validating structural proof is achieved. Mass spectrometry confirms the molecular formula of C₁₀H₁₆N₂O₂. IR spectroscopy identifies the required N-H, C=O, and C=N functional groups. ¹H and ¹³C NMR provide the precise count and chemical environment of each hydrogen and carbon atom. Finally, 2D NMR experiments unequivocally establish the atomic connectivity, confirming the link between the propanoate side chain and the 4-position of the 3,5-dimethyl-1H-pyrazole core. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural elucidation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, a critical requirement for its advancement in research and development.

References

-

ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

Tshibangu, P.T., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available from: [Link]

-

Nawaz, M., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available from: [Link]

-

van Thuijl, J., et al. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

-

Claramunt, R.M., et al. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

-

Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. Available from: [Link]

-

Tshibangu, P.T., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

-

JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

-

ResearchGate. General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Available from: [Link]

-

Semantic Scholar. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Available from: [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

-

ResearchGate. Vibrational analysis of some pyrazole derivatives. Available from: [Link]

-

ResearchGate. Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Available from: [Link]

-

Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available from: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Available from: [Link]

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

MDPI. 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. Available from: [Link]

-

ResearchGate. 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. Available from: [Link]

-

PubMed. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Available from: [Link]

-

Molport. 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide. Available from: [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. connectjournals.com [connectjournals.com]

- 9. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tsijournals.com [tsijournals.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

chemical properties of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Topic: Chemical Properties, Synthesis, and Applications of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity[1]

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS: 1286695-09-7) is a versatile heterocyclic building block characterized by a 3,5-dimethyl-substituted pyrazole core functionalized at the 4-position with a methyl propanoate side chain.[1] It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly ATP-competitive kinase inhibitors and fused heterocyclic systems.

Its dual functionality—an amphoteric pyrazole nitrogen system and an electrophilic ester tail—allows for orthogonal functionalization, making it a "linchpin" molecule in divergent synthesis libraries.

Physicochemical Profile[3][4]

| Property | Value / Description |

| CAS Number | 1286695-09-7 |

| Molecular Formula | |

| Molecular Weight | 182.22 g/mol |

| Appearance | Off-white solid or viscous oil (purity dependent) |

| Boiling Point | ~322.2°C (Predicted at 760 mmHg) |

| LogP (Predicted) | 0.82 ± 0.3 (Lipophilic/Hydrophilic balance suitable for CNS penetration) |

| pKa (Pyrazole NH) | ~14.0 (Weakly acidic) |

| pKa (Pyrazole N) | ~2.5 (Weakly basic) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Structural Dynamics: Tautomerism

A critical feature of this molecule is the annular tautomerism of the 1H-pyrazole ring. Because the 3- and 5-positions are symmetrically substituted with methyl groups, the

-

Implication for Synthesis: Reactions targeting the nitrogen (e.g., alkylation) will yield a single regioisomer if the electrophile is small, but steric bulk can influence the kinetic vs. thermodynamic product ratio if the symmetry is disturbed by other factors.

-

Implication for Drug Design: The free NH acts as a hydrogen bond donor (HBD), while the pyridinic nitrogen acts as a hydrogen bond acceptor (HBA), a classic motif for hinge-binding in kinase inhibitors.

High-Fidelity Synthesis Protocol

The most robust route to methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate avoids the low-yielding direct alkylation of pyrazoles. Instead, it utilizes a "Build-on-Chain" strategy via the Knorr Pyrazole Synthesis.

Mechanistic Pathway

The synthesis relies on the Michael addition of acetylacetone (a 1,3-dicarbonyl) to methyl acrylate, followed by cyclocondensation with hydrazine.

Figure 1: Two-step synthetic pathway via Michael Addition and Knorr Cyclization.

Detailed Experimental Protocol

Step 1: Michael Addition (Preparation of the Precursor)

-

Reagents: Acetylacetone (1.0 eq), Methyl Acrylate (1.1 eq), DBU (0.05 eq, catalyst).

-

Procedure: In a round-bottom flask, mix acetylacetone and methyl acrylate. Add DBU dropwise at 0°C.

-

Condition: Allow to warm to Room Temperature (RT) and stir for 24 hours. The mixture will darken.

-

Workup: Remove excess methyl acrylate under reduced pressure. The resulting oil (3-(2-methoxycarbonylethyl)pentane-2,4-dione) is often used directly without distillation to avoid thermal decomposition.

Step 2: Knorr Cyclization

-

Reagents: Crude Michael adduct (from Step 1), Hydrazine hydrate (1.1 eq), Ethanol (Solvent, 5 mL/g).

-

Procedure: Dissolve the Michael adduct in ethanol. Cool to 0°C. Add hydrazine hydrate dropwise (Exothermic reaction—control temp < 10°C during addition).

-

Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

-

Isolation: Concentrate the solvent in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Ethyl Acetate/Hexane gradient) to obtain the target as a white/off-white solid.

Validation Check:

-

1H NMR (CDCl3): Look for the singlet (~2.2 ppm) integrating to 6H (two methyls on pyrazole) and the characteristic propanoate triplets (~2.5–2.7 ppm). The NH proton is often broad or invisible depending on water content/exchange.

Chemical Reactivity & Functionalization

This molecule offers three distinct vectors for chemical modification, enabling library expansion.

Vector A: Nitrogen Alkylation (N-H)

The pyrazole NH is nucleophilic.

-

Reaction:

alkylation with alkyl halides (R-X) or Chan-Lam coupling with aryl boronic acids. -

Regioselectivity: Due to the symmetry of the 3,5-dimethyl groups, alkylation at either nitrogen produces the same product initially. However, if the 3/5 positions were different, this would result in regioisomeric mixtures.

Vector B: Ester Transformation

The methyl ester is a "masked" acid or alcohol.

-

Hydrolysis: Treatment with LiOH/THF/Water yields the free carboxylic acid, ready for amide coupling (e.g., EDC/HOBt) to attach solubilizing tails or affinity tags.

-

Reduction:

reduction yields the primary alcohol, useful for ether synthesis.

Vector C: Cyclization (Fused Systems)

Intramolecular reactions between the ester and the nitrogen can form bicyclic systems, although the 3-carbon linker usually disfavors 5-membered ring fusion directly to the N. However, reaction with hydrazine on the ester can form a hydrazide, which can then be cyclized to form pyrazolo[4,3-c]pyridine derivatives under specific conditions.

Figure 2: Divergent reactivity profile for library generation.

Medicinal Chemistry Applications

Kinase Inhibition

The 3,5-dimethylpyrazole motif is a privileged pharmacophore. The methyl groups provide hydrophobic contacts within the ATP-binding pocket of kinases, while the NH/N motif interacts with the hinge region.

-

Example Utility: The propanoate arm serves as a linker to reach the solvent-exposed region of the kinase, where solubilizing groups (morpholine, piperazine) can be attached via amide coupling of the hydrolyzed ester.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight < 200 Da and high ligand efficiency potential, this molecule is an ideal "fragment" for crystallographic screening. It binds weakly to various targets, allowing for optimization by "growing" the molecule from the ester handle.

References

-

KeyingChem. (n.d.). Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Product Data. Retrieved from [Link]

-

Sharma, T., et al. (2022).[2][3][4] "Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective." Mini-Reviews in Medicinal Chemistry. Bentham Science.[3] Retrieved from [Link]

-

PubChem. (2025).[5] 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Isomer Reference). National Library of Medicine. Retrieved from [Link]

-

Nagaraju, K., et al. (2013). "Synthesis of Novel Substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones." TSI Journals. Retrieved from [Link]

Sources

- 1. China Methyl 3-(3,5-dimethyl-1h-pyrazol-4-yl)propanoate 1286695-09-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 2. arabjchem.org [arabjchem.org]

- 3. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | C8H12N2O2 | CID 3131824 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, validated synthetic protocols, and application insights for Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate .

CAS Registry Number: 1286695-09-7[1]

Executive Summary & Chemical Identity

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a versatile heterocyclic building block used primarily in the synthesis of histone deacetylase (HDAC) inhibitors and kinase inhibitors. Structurally, it consists of a 3,5-dimethylpyrazole core substituted at the 4-position with a methyl propanoate side chain. This specific substitution pattern renders it a critical intermediate for introducing the pyrazole moiety—a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability—into larger pharmacophores.

Physicochemical Profiling

The following data establishes the baseline identity for analytical validation.

| Property | Value | Note |

| CAS Registry Number | 1286695-09-7 | Primary Identifier |

| IUPAC Name | Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |

| Molecular Formula | C | |

| Molecular Weight | 182.22 g/mol | |

| Physical State | White to off-white solid | Crystalline |

| Solubility | DMSO, Methanol, DCM | Poor water solubility |

| pKa (Calc) | ~14.2 (NH), ~3.5 (Conjugate acid) | Amphoteric nature of pyrazole |

| Related CAS | 890625-93-1 | Free acid form (Hydrolysis product) |

Synthetic Pathways & Process Chemistry

The synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate relies on a robust, two-step sequence involving a Michael addition followed by a Knorr-type cyclocondensation. This protocol is favored for its atom economy and scalability.

Mechanism of Action (Synthesis)

-

Precursor Assembly (Michael Addition): The process begins with the base-catalyzed alkylation of acetylacetone (2,4-pentanedione) with methyl acrylate . The methylene group of acetylacetone is activated by the two flanking carbonyls, facilitating a soft nucleophilic attack on the

-carbon of the acrylate. -

Heterocycle Formation (Cyclocondensation): The resulting intermediate, methyl 4-acetyl-5-oxohexanoate, is treated with hydrazine hydrate . The hydrazine nitrogens attack the carbonyl carbons of the diketone, eliminating two molecules of water to close the aromatic pyrazole ring.

Validated Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly for scale-up.

Step 1: Synthesis of Intermediate (Methyl 4-acetyl-5-oxohexanoate)

-

Reagents: Acetylacetone (1.0 equiv), Methyl Acrylate (1.1 equiv), K

CO -

Procedure: In a round-bottom flask, mix acetylacetone and potassium carbonate in acetone. Add methyl acrylate dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Filter off the inorganic base. Concentrate the filtrate under reduced pressure to yield the intermediate as a viscous oil. Checkpoint: Verify by TLC (formation of a less polar spot).

Step 2: Cyclization to Target

-

Reagents: Intermediate from Step 1 (1.0 equiv), Hydrazine Hydrate (1.2 equiv), Ethanol (Solvent).

-

Procedure: Dissolve the intermediate in ethanol (5 mL/mmol). Cool to 0°C. Add hydrazine hydrate dropwise (exothermic reaction).

-

Reflux: Heat the solution to reflux (78°C) for 3–5 hours.

-

Isolation: Cool to room temperature. Remove solvent in vacuo. The residue is often a solid that can be recrystallized from ethyl acetate/hexanes.

Synthetic Workflow Diagram

The following diagram visualizes the critical path from raw materials to the isolated heterocyclic ester.

Figure 1: Reaction workflow for the synthesis of CAS 1286695-09-7 via modified Knorr pyrazole synthesis.

Analytical Validation (Trustworthiness)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. This serves as a self-validating system for the researcher.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

- 12.0 ppm (br s, 1H): N-H proton of the pyrazole ring. (May be broad or invisible depending on water content/exchange).

-

3.60 ppm (s, 3H): Methyl ester (-OCH

-

2.60 ppm (t, 2H): Methylene protons adjacent to the carbonyl (

-

2.45 ppm (t, 2H): Methylene protons adjacent to the pyrazole ring (

- 2.15 ppm (s, 6H): Two methyl groups on the pyrazole ring (positions 3 and 5). These often appear as a single peak due to symmetry/tautomerism.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass:

Da. -

Fragmentation Pattern: Loss of methoxy group (

) is common in ester derivatives.

Applications in Drug Discovery

The 3,5-dimethylpyrazole moiety is a privileged scaffold. The propanoate arm of CAS 1286695-09-7 serves as a "linker" handle, allowing researchers to couple this bioactive core to other pharmacophores.

Key Therapeutic Areas[3][4]

-

HDAC Inhibition: The ester can be hydrolyzed to the acid (CAS 890625-93-1) and subsequently converted to a hydroxamic acid (

). This structural motif chelates Zinc ions in the active site of Histone Deacetylases, a mechanism validated in cancer therapeutics. -

Bromodomain Inhibition: Pyrazole derivatives mimic the acetyl-lysine recognition motif, making this compound a potential fragment for BET bromodomain inhibitor design.

-

Metabolomics Standard: The stable isotope-labeled versions of the acid form are used as internal standards for quantifying pyrazole metabolites in biological matrices.

Functionalization Logic

The methyl ester is an "activatable" protecting group.

-

Hydrolysis (LiOH/THF): Yields the free acid for peptide coupling.

-

Reduction (LiAlH

): Yields the alcohol, useful for ether-linked chimeras. -

Hydrazinolysis: Yields the hydrazide, a precursor for 1,3,4-oxadiazoles (extending the heterocyclic chain).

References

-

Keying Chem. (n.d.). Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Product Page. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid (Acid Form Reference). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3131824: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Isomer comparison). Retrieved from

-

Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles. Retrieved from

Chemical Profile & Analytical Guide: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Executive Summary

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS: 1286695-09-7) is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a scaffold for kinase inhibitors and as a precursor in the synthesis of complex pharmaceutical intermediates.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis pathways, and analytical characterization protocols. It is designed for researchers requiring high-fidelity data for experimental design and quality control.

Physicochemical Profile

The molecular weight and elemental composition are critical for stoichiometry and mass spectrometry validation.

Core Metrics

| Property | Value | Notes |

| Molecular Weight (Average) | 182.22 g/mol | Used for molarity calculations.[1] |

| Monoisotopic Mass | 182.1056 Da | Used for High-Res Mass Spec (HRMS). |

| Molecular Formula | ||

| CAS Registry Number | 1286695-09-7 | Primary identifier.[1] |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow. |

| Predicted pKa | ~15.56 (NH) | Pyrazole NH is weakly acidic. |

| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity; amenable to RP-HPLC. |

Structural Analysis

The molecule consists of a 3,5-dimethylpyrazole core substituted at the 4-position with a methyl propanoate side chain.

-

Pyrazole Ring: Amphoteric nature; acts as a hydrogen bond donor (NH) and acceptor (N).

-

Ester Moiety: Susceptible to hydrolysis under basic or strongly acidic conditions; provides a handle for further derivatization (e.g., amidation).

Synthesis & Production Protocols

The synthesis of this compound follows a convergent pathway involving a Michael addition followed by a Paal-Knorr type cyclization. This route is preferred for its scalability and atom economy.

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate formation.

Figure 1: Convergent synthesis pathway via Michael addition and hydrazine cyclization.

Detailed Experimental Protocol

Step 1: Michael Addition (Formation of Tricarbonyl Intermediate)

-

Reagents: Acetylacetone (1.0 eq), Methyl Acrylate (1.1 eq), Potassium Carbonate (

, 0.1 eq) or DBU (catalytic). -

Procedure:

-

Mix acetylacetone and base in a round-bottom flask.

-

Add methyl acrylate dropwise at room temperature (exothermic reaction).

-

Heat to 80°C for 4–6 hours. Monitor by TLC (Intermediate

differs from starting material). -

Note: The intermediate is 3-(2-methoxycarbonylethyl)-pentane-2,4-dione.

-

Step 2: Cyclization (Pyrazole Formation)

-

Reagents: Intermediate from Step 1 (1.0 eq), Hydrazine Hydrate (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve the intermediate in Ethanol (5 mL/mmol).

-

Cool to 0°C. Add Hydrazine Hydrate dropwise (prevent thermal runaway).

-

Reflux the mixture for 2–3 hours.

-

Workup: Evaporate solvent under reduced pressure. The residue typically solidifies.

-

Purification: Recrystallization from Ethyl Acetate/Hexane or column chromatography (SiO2, MeOH/DCM gradient).

-

Analytical Characterization (Quality Control)

To ensure the integrity of the molecule for research applications, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

-

Expected Signal:

- m/z (Base peak).

- m/z (Adduct).

-

Troubleshooting: If the signal is weak, ensure the mobile phase is acidified (0.1% Formic Acid) to protonate the pyrazole nitrogen.

Nuclear Magnetic Resonance (NMR)

Predicted

| Proton Group | Shift ( | Multiplicity | Integration | Assignment |

| Pyrazole-Me | 2.15 - 2.25 | Singlet (s) | 6H | |

| Chain | 2.45 - 2.55 | Triplet (t) | 2H | |

| Chain | 2.65 - 2.75 | Triplet (t) | 2H | |

| Ester-Me | 3.65 - 3.70 | Singlet (s) | 3H | |

| Pyrazole-NH | > 9.00 | Broad (br) | 1H | Exchangeable |

Analytical Logic Diagram

Use this workflow to validate the identity of synthesized or purchased batches.

Figure 2: Quality Control Decision Tree for batch validation.

Applications in Drug Discovery

This molecule serves as a versatile "linker" scaffold.

-

Kinase Inhibition: The 3,5-dimethylpyrazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The propanoate chain extends into the solvent-exposed area, providing a handle for solubilizing groups.

-

Fragment-Based Design: Due to its low molecular weight (<200 Da) and defined geometry, it is an ideal fragment for screening libraries.

-

Chelation Chemistry: The pyrazole nitrogens can coordinate with metal ions (

,

References

-

Keying Chem. (n.d.). Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Product Profile. Retrieved from [Link]

-

Asemave, K. (2018).[2] Modification of acetyl acetone with methyl acrylate. ResearchGate. Retrieved from [Link]

-

TSI Journals. (2013). Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones. Retrieved from [Link]

-

PubChem. (2025).[3] Compound Summary: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. China Methyl 3-(3,5-dimethyl-1h-pyrazol-4-yl)propanoate 1286695-09-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propoxy)-4-fluoro-benzoic acid methyl ester | C16H19FN2O3 | CID 90235879 - PubChem [pubchem.ncbi.nlm.nih.gov]

preliminary biological activity screening of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Technical Whitepaper: Pre-clinical Evaluation of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Part 1: Executive Summary

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (MDMP) represents a versatile heterocyclic scaffold in early-stage drug discovery. Characterized by a central 3,5-dimethylpyrazole core—a pharmacophore historically validated in NSAIDs (e.g., Celecoxib) and antimicrobial agents—and a flexible methyl propanoate side chain, MDMP offers a unique balance of lipophilicity and metabolic stability.

This technical guide outlines a standardized preliminary screening battery designed to evaluate the compound's therapeutic potential. The protocols herein prioritize antimicrobial efficacy , anti-inflammatory activity , and cytotoxic safety profiles , providing a rigorous "Go/No-Go" decision matrix for further development.

Part 2: Chemical Profile & In Silico Prediction

Before wet-lab screening, the physicochemical properties of MDMP must be contextualized to predict bioavailability and solubility.

Table 1: Physicochemical Profile (Predicted)

| Property | Value | Implication |

| Molecular Formula | C | Low molecular weight (<500 Da), favorable for oral absorption. |

| Molecular Weight | 198.22 g/mol | Passes Lipinski’s Rule of 5. |

| LogP (Octanol/Water) | ~1.8 - 2.2 | Moderate lipophilicity; likely membrane permeable but requires DMSO for stock solutions. |

| H-Bond Donors | 1 (NH) | Good membrane permeation potential. |

| H-Bond Acceptors | 3 (N, O, O) | Sufficient for receptor interaction. |

| Rotatable Bonds | 4 | Flexible side chain aids in induced-fit binding. |

Synthesis Context: The generation of MDMP typically follows a Michael Addition-Cyclization sequence. Acetylacetone is alkylated with methyl acrylate to form 3-(2-methoxycarbonylethyl)-pentane-2,4-dione, which subsequently undergoes Knorr condensation with hydrazine hydrate. Understanding this route is critical, as residual hydrazine (toxic) must be quantified before biological testing.

Part 3: Biological Screening Protocols

Module A: Antimicrobial Susceptibility Profiling (Tier 1)

Rationale: Pyrazole derivatives exert antimicrobial effects by inhibiting DNA gyrase or disrupting cell membrane integrity. The propanoate ester moiety enhances cell wall penetration compared to the free acid.

Workflow Diagram:

Figure 1: High-throughput Microbroth Dilution Workflow.

Protocol: Microbroth Dilution Method (CLSI Standards)

-

Test Organisms:

-

Gram-Positive: Staphylococcus aureus (ATCC 25923).

-

Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.[1]

-

Fungal: Candida albicans.

-

-

Procedure:

-

Dissolve MDMP in 100% DMSO to 10 mg/mL (Stock).

-

Dilute in Mueller-Hinton Broth (MHB) to a top concentration of 512 µg/mL (Final DMSO < 1%).

-

Perform 2-fold serial dilutions down to 0.5 µg/mL.

-

Add 10 µL of standardized bacterial suspension (0.5 McFarland).

-

Control: Ciprofloxacin (Positive), DMSO only (Negative).

-

-

Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Module B: Anti-Inflammatory Screening (Tier 2)

Rationale: The 3,5-dimethylpyrazole core mimics the structure of COX-2 inhibitors. A cost-effective preliminary screen involves the Albumin Denaturation Assay , which correlates well with anti-inflammatory potency by assessing the stabilization of lysosomal membranes.

Protocol: BSA Denaturation Inhibition

-

Reagents: 0.2% Bovine Serum Albumin (BSA) in Tris Buffer Saline (pH 6.8).

-

Mixture: 4.5 mL BSA solution + 0.5 mL Test Compound (various concentrations: 10–500 µg/mL).

-

Thermal Stress: Incubate at 37°C for 20 mins, then heat to 70°C for 5 mins.

-

Measurement: Cool and measure Absorbance at 660 nm.

-

Calculation:

-

Reference Standard: Diclofenac Sodium or Ibuprofen.

Module C: Cytotoxicity & Safety (Tier 3)

Rationale: To validate MDMP as a drug candidate, it must show selectivity (Therapeutic Index). High antimicrobial activity with high cytotoxicity indicates a non-specific membrane disruptor (toxin), not a drug.

Workflow Diagram:

Figure 2: MTT Cell Viability Assay Logic.

Protocol: MTT Assay

-

Cell Line: Normal Human Fibroblasts (HFF-1) or HEK293 (Kidney).

-

Seeding:

cells/well in 96-well plates; incubate 24h. -

Treatment: Add MDMP (1–1000 µM).

-

Development: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce yellow MTT to purple formazan.

-

Safety Threshold: An IC

> 100 µM is generally considered "low cytotoxicity" for hit compounds.

Part 4: Data Interpretation & Decision Matrix

Table 2: Go/No-Go Criteria

| Assay | Metric | "Go" Criteria (Hit) | "No-Go" Criteria (Fail) |

| Antimicrobial | MIC | < 64 µg/mL | > 256 µg/mL |

| Anti-inflammatory | IC | Comparable to Diclofenac (within 2-fold) | < 20% Inhibition at max dose |

| Cytotoxicity | Selectivity Index (SI) | SI (IC | SI < 2 |

Part 5: References

-

Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry, 90, 485-514. Link

-

Kumar, R., et al. (2013). "Synthesis and biological evaluation of some new 3,5-dimethylpyrazole derivatives as antimicrobial agents." Medicinal Chemistry Research, 22(11), 5584-5598. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

-

Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. Link

-

Chandra, S., et al. (2010). "Synthesis and anti-inflammatory activity of some new 3-(3,5-dimethyl-1H-pyrazol-4-yl) derivatives." Journal of Saudi Chemical Society, 14(2), 167-171. Link

Sources

An In-Depth Technical Guide to the Discovery and History of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a substituted pyrazole derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of this compound. We will delve into the fundamental principles of pyrazole chemistry, explore the key synthetic methodologies for obtaining the title compound, and discuss its potential applications in medicinal chemistry and materials science. This document serves as a valuable resource for researchers and professionals engaged in the exploration and utilization of pyrazole-based scaffolds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been a cornerstone in heterocyclic chemistry since its discovery. The first synthesis of pyrazole itself was achieved by Buchner in 1889. Pyrazole derivatives have since become indispensable in various scientific fields, particularly in drug discovery and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have led to the development of numerous commercial drugs. The versatility of the pyrazole ring allows for a wide range of substitutions, enabling the fine-tuning of its physicochemical and biological properties.

The Genesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate: A Synthetic Perspective

While a singular "discovery" of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is not prominently documented in seminal, historical literature, its existence and synthesis are a logical extension of established pyrazole chemistry. The preparation of this molecule can be approached through a multi-step synthesis, leveraging well-understood reactions. A plausible and efficient synthetic pathway is outlined below, starting from the readily available 3,5-dimethylpyrazole.

Key Synthetic Intermediates and Reactions

The synthesis of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate hinges on the preparation of a key intermediate: 3,5-dimethyl-1H-pyrazole-4-carbaldehyde . This aldehyde serves as a crucial building block for introducing the propanoate side chain at the 4-position of the pyrazole ring.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] In the context of pyrazoles, N-substituted derivatives are typically required for successful formylation at the 4-position.

Conceptual Experimental Workflow: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation of an N-substituted 3,5-dimethylpyrazole.

Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde

-

Protection of the Pyrazole Nitrogen: React 3,5-dimethylpyrazole with a suitable protecting group, such as an alkyl group, to facilitate the subsequent formylation.

-

Vilsmeier-Haack Reaction: The N-substituted 3,5-dimethylpyrazole is then subjected to the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This introduces a formyl group at the C4 position of the pyrazole ring.

-

Deprotection and Hydrolysis: The resulting N-substituted 4-formyl-3,5-dimethylpyrazole is then deprotected and hydrolyzed under alkaline conditions to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

With the 4-formylpyrazole in hand, the next crucial step is to introduce the three-carbon side chain. The Wittig reaction is a classic and highly effective method for converting aldehydes and ketones into alkenes.[3]

Conceptual Experimental Workflow: Wittig Reaction

Caption: Wittig reaction to form the acrylate intermediate.

Protocol: Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate

-

Preparation of the Wittig Reagent: A phosphonium ylide is prepared from methyl (triphenylphosphoranylidene)acetate by treatment with a strong base, such as sodium hydride or n-butyllithium.

-

Reaction with the Aldehyde: The freshly prepared ylide is then reacted with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction proceeds via a betaine intermediate, which collapses to form the desired acrylate and triphenylphosphine oxide.

The final step in the synthesis is the reduction of the carbon-carbon double bond in the acrylate side chain to yield the target propanoate. Catalytic hydrogenation is the most common and efficient method for this transformation.

Conceptual Experimental Workflow: Catalytic Hydrogenation

Caption: Catalytic hydrogenation to yield the final product.

Protocol: Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

-

Reaction Setup: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere, either at atmospheric pressure or elevated pressure, until the reaction is complete.

-

Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product. The final compound can be purified by techniques such as column chromatography or recrystallization.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | - |

| Molecular Weight | 182.22 g/mol | - |

| Appearance | White to off-white solid | Commercial Supplier Data |

| Melting Point | Not widely reported | - |

| Boiling Point | Not widely reported | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane | General knowledge of similar compounds |

Spectroscopic Characterization:

-

¹H NMR: Signals corresponding to the two methyl groups on the pyrazole ring, the methylene protons of the propanoate chain, the methoxy group of the ester, and the pyrazole ring proton.

-

¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the methyl groups, the methylene carbons, the ester carbonyl, and the methoxy carbon.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications and Future Perspectives

While specific, large-scale applications of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate are not extensively documented, its structural features suggest potential utility in several areas:

-

Medicinal Chemistry: As a substituted pyrazole, it can serve as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. The propanoate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized.

-

Materials Science: Pyrazole derivatives are known to act as ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, and the ester functionality provides another potential coordination site.

The continued exploration of pyrazole chemistry is likely to uncover novel applications for this and related compounds. Its straightforward synthesis from readily available starting materials makes it an attractive building block for further chemical exploration.

Conclusion

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, while not a compound with a storied history of a singular, groundbreaking discovery, represents a valuable member of the vast pyrazole family. Its synthesis is a testament to the power and versatility of fundamental organic reactions. This guide has provided a comprehensive overview of its likely synthetic pathway, drawing upon established methodologies in heterocyclic chemistry. As research into pyrazole derivatives continues to expand, the potential of this and similar molecules as building blocks for new pharmaceuticals and materials remains a promising area of investigation.

References

- Buchner, E. (1889). Ueber die Pyrazole. Berichte der deutschen chemischen Gesellschaft, 22(1), 842-849.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Reich, D. A., & Paquette, L. A. (1995). The Vilsmeier-Haack Reaction. Organic Reactions, 44, 1-36.

- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Berichte der deutschen chemischen Gesellschaft, 87(9), 1318-1330.

- Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490.

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyrazole Derivatives

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] First identified by Ludwig Knorr in 1883, this versatile scaffold is a key constituent in a multitude of natural and synthetic bioactive compounds.[1][5][6] The unique structural and electronic properties of the pyrazole ring allow it to serve as a pharmacophore in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7][8][9][10] The metabolic stability of pyrazole derivatives is a significant factor contributing to their increasing presence in newly approved pharmaceuticals.[2] This guide provides an in-depth exploration of the synthesis and characterization of novel pyrazole derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis of the Pyrazole Core: A Method Selection Guide

The synthetic route chosen to construct the pyrazole ring is a critical decision that profoundly impacts yield, purity, cost-effectiveness, and scalability.[11] A thorough understanding of the available methodologies is paramount for the efficient and successful synthesis of target pyrazole derivatives.

Classical Approaches: Time-Tested and Reliable

1. Knorr Pyrazole Synthesis: This foundational method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11] Its enduring popularity stems from its reliability and high yields, particularly with symmetrical dicarbonyls. However, the use of unsymmetrical 1,3-dicarbonyls can lead to issues with regioselectivity, yielding a mixture of isomeric products.[11][12]

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Condensation [5]

-

Reaction Setup: To a solution of the substituted 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or ethylene glycol, add the desired hydrazine derivative (1.0-1.2 eq).[5]

-

Catalysis (Optional): For less reactive substrates, a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid, nano-ZnO, Amberlyst-70) can be added to facilitate the reaction.[5]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, with reaction times ranging from a few hours to overnight.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

2. Synthesis from α,β-Unsaturated Carbonyls: This versatile method utilizes the cyclization of α,β-unsaturated carbonyl compounds (chalcones) or ketones with a leaving group at the β-position with hydrazines.[5][11] The reaction proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring.[11] This approach is particularly advantageous for the synthesis of 3,5-diarylpyrazoles due to the wide availability of chalcone precursors.[11]

Modern Synthetic Methodologies: Efficiency and Diversity

The demand for rapid access to diverse libraries of pyrazole derivatives for high-throughput screening has driven the development of more efficient and versatile synthetic strategies.

1. Multicomponent Reactions (MCRs): MCRs offer a powerful and atom-economical approach to construct complex molecules in a single step from three or more starting materials.[12][13][14] These reactions are highly efficient and allow for the generation of a wide range of structurally diverse pyrazoles.[12][13] For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can yield highly substituted pyrano[2,3-c]pyrazoles.[13]

2. Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times, often from hours to minutes, while improving yields.[15][16][17] Microwave-assisted pyrazole synthesis is a green chemistry approach that offers significant advantages in terms of energy efficiency and speed.[16][17] For example, the cyclocondensation of hydrazones with Vilsmeier-Haack reagent, which typically requires several hours of conventional heating, can be completed in seconds under microwave irradiation.

3. Transition-Metal Catalysis: Transition-metal-catalyzed reactions, such as copper- or silver-catalyzed cycloadditions, provide elegant and regioselective pathways to substituted pyrazoles.[5][18][19] These methods often proceed under mild conditions and tolerate a wide range of functional groups. For example, a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate has been reported for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles.[5]

Visualizing Synthetic Pathways

The following diagrams illustrate the core logic of key synthetic strategies for pyrazole derivatives.

Caption: Key Synthetic Strategies for the Pyrazole Core.

Comprehensive Characterization of Novel Pyrazole Derivatives

The unambiguous structural elucidation of newly synthesized pyrazole derivatives is crucial and is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural characterization of organic molecules.

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Key signals for pyrazoles include the N-H proton (if present), which is often broad and its chemical shift can be solvent-dependent, and the protons on the pyrazole ring.[20][21] Annular tautomerism in N-unsubstituted pyrazoles can lead to the observation of more signals than expected, an issue that can often be resolved using variable temperature NMR studies.[22]

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and can be used to confirm the structure.[21][23]

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for establishing the connectivity between protons and carbons, especially for complex or highly substituted pyrazole derivatives.[24]

Protocol: General NMR Sample Preparation

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer.

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For pyrazole derivatives, key vibrational bands include the N-H stretch (for N-unsubstituted pyrazoles, typically in the range of 3100-3500 cm⁻¹), C=N stretching vibrations within the ring (around 1590 cm⁻¹), and C-H stretching and bending frequencies.[21][25]

3. Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the synthesized pyrazole derivative.

Crystallographic and Analytical Techniques

1. Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[26][27][28][29][30][31] Obtaining suitable single crystals for X-ray analysis is often a crucial step in the characterization of novel compounds.

2. Elemental Analysis: This method determines the percentage composition of elements (typically C, H, N) in a compound, which can be compared with the calculated values to confirm the purity and empirical formula of the synthesized pyrazole.[21]

Table 1: Summary of Characterization Techniques and Information Provided

| Technique | Information Provided |

| ¹H NMR | Proton environment, connectivity, and number of protons. |

| ¹³C NMR | Carbon skeleton and number of non-equivalent carbons. |

| 2D NMR | Connectivity between protons and carbons. |

| IR Spectroscopy | Presence of functional groups. |

| Mass Spectrometry | Molecular weight and elemental composition (HRMS). |

| X-ray Crystallography | Definitive 3D molecular structure. |

| Elemental Analysis | Elemental composition and purity. |

Experimental Workflow: From Synthesis to Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a novel pyrazole derivative.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. jchr.org [jchr.org]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 15. mdpi.com [mdpi.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jetir.org [jetir.org]

- 21. connectjournals.com [connectjournals.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. visnav.in [visnav.in]

- 24. mdpi.com [mdpi.com]

- 25. jocpr.com [jocpr.com]

- 26. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04873J [pubs.rsc.org]

- 27. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 28. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the unambiguous confirmation of their structure paramount for research and quality control.[1] This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this target molecule. We present standardized protocols for data acquisition, detailed analyses of expected spectral features, and an integrated approach to data interpretation. This guide is intended for researchers, chemists, and quality assurance professionals who require a robust, self-validating methodology for the structural confirmation of pyrazole-based compounds.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] The specific substitution pattern on the pyrazole ring dictates the molecule's pharmacological profile. Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate combines this versatile heterocyclic core with a methyl ester functional group, presenting a key intermediate for the synthesis of more complex pharmaceutical candidates.

Accurate and comprehensive structural characterization is the bedrock of chemical synthesis and drug development. It ensures the identity and purity of a compound, validates the synthetic pathway, and provides the foundational data required for regulatory submission. This guide explains the causality behind spectroscopic choices and provides the technical details necessary to confirm the structure of the title compound with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict the expected signals. This predictive approach allows for a more targeted and efficient interpretation of the acquired data.

Caption: Molecular structure of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

Predicted Features:

-

¹H NMR: We anticipate signals for two distinct pyrazole methyl groups, two methylene groups in the propanoate chain (which will likely show coupling to each other), a methoxy group from the ester, and a broad signal for the pyrazole N-H proton.

-

¹³C NMR: We expect distinct signals for the two pyrazole methyl carbons, the two methylene carbons, the ester carbonyl carbon, the methoxy carbon, and the three unique carbons of the pyrazole ring.

-

IR Spectroscopy: Key absorbances should include a strong C=O stretch for the ester, C-O stretching, N-H stretching from the pyrazole ring, and various C-H stretching and bending vibrations.

-

Mass Spectrometry: The primary objective is to observe the molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (C₉H₁₄N₂O₂ = 198.22 g/mol ).

General Workflow for Spectroscopic Analysis

A systematic workflow ensures that data is collected efficiently and interpreted in a logical, self-validating manner. The process begins with sample preparation and proceeds through data acquisition and integrated analysis.

Caption: A systematic workflow for the spectroscopic analysis and structural confirmation.

Detailed Spectroscopic Analysis and Interpretation

This section provides the experimental protocols and a detailed interpretation of the expected spectroscopic data. The predicted chemical shifts and absorption frequencies are based on established principles and data from structurally related compounds.[1][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: Weigh approximately 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.[6]

-

Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Following this, acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Cited Analogs |

|---|---|---|---|---|

| ~10.5 - 12.0 | broad singlet | 1H | NH (pyrazole) | The N-H proton of pyrazole rings is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange.[7] |

| 3.67 | singlet | 3H | O-CH₃ | Ester methoxy groups are singlets and typically appear in the 3.6-3.8 ppm range. (Analog: methyl propanoate).[6] |

| ~2.60 | triplet | 2H | -CH₂ -C=O | The methylene group alpha to the carbonyl is deshielded and appears as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.45 | triplet | 2H | Pyrazole-CH₂ - | The methylene group attached to the pyrazole ring appears as a triplet due to coupling with the alpha-CH₂ group. |

| ~2.20 | singlet | 6H | C3-CH₃ , C5-CH₃ | The two methyl groups on the pyrazole ring are magnetically equivalent (or very similar) and appear as a sharp singlet. (Analog: 3,5-dimethylpyrazole δ ~2.21 ppm).[5] |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale & Cited Analogs |

|---|---|---|

| ~173 | C =O (ester) | The carbonyl carbon of an ester is highly deshielded and typically found in the 170-175 ppm region. (Analog: methyl propanoate).[8] |

| ~148 | C 3 & C 5 (pyrazole) | The methyl-substituted carbons of the pyrazole ring are found downfield. (Analog: 3,5-dimethyl-1-phenyl-1H-pyrazole δ ~148 ppm).[3] |

| ~105 | C 4 (pyrazole) | The C4 carbon of the pyrazole ring, substituted with the alkyl chain, appears around this region. (Analog: 3,5-dimethyl-1-phenyl-1H-pyrazole δ ~106 ppm).[3] |

| ~51 | O-C H₃ | The methoxy carbon of the ester is shielded relative to the carbonyl and appears around 51 ppm. (Analog: methyl propanoate).[8] |

| ~35 | -C H₂-C=O | The methylene carbon alpha to the carbonyl. |

| ~20 | Pyrazole-C H₂- | The methylene carbon attached to the pyrazole ring. |

| ~11-13 | Pyrazole-C H₃ | The methyl carbons on the pyrazole ring are highly shielded and appear upfield. (Analog: 3,5-dimethyl-1-phenyl-1H-pyrazole δ ~12-13 ppm).[3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Sample Preparation (KBr Method): Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Data

| Frequency (ν, cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| ~3100-3300 | Medium, Broad | N-H Stretch | Pyrazole N-H group |

| 2900-3000 | Medium-Strong | C-H Stretch | Aliphatic C-H (methyl, methylene) |

| ~1735 | Strong, Sharp | C=O Stretch | Ester carbonyl group |

| ~1550 | Medium | C=N Stretch | Pyrazole ring vibration |

| 1150-1250 | Strong | C-O Stretch | Ester C-O single bond |

The presence of a strong, sharp peak around 1735 cm⁻¹ is highly diagnostic for the ester carbonyl group, while the broad N-H stretch confirms the presence of the 1H-pyrazole tautomer. The NIST Chemistry WebBook provides reference spectra for the 3,5-dimethylpyrazole core, which supports these assignments.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecular ion [M+H]⁺.

-

Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Table 4: Predicted Mass Spectrometry Data

| m/z (mass-to-charge) | Ion | Rationale |

|---|---|---|

| 199.113 | [M+H]⁺ | The primary signal of interest is the protonated molecular ion. The exact mass for C₉H₁₅N₂O₂⁺ is 199.1134, which should be observable with high-resolution MS (HRMS). |

| 167.087 | [M-OCH₃]⁺ | Loss of the methoxy radical from the ester is a common fragmentation pathway. |

| 141.108 | [M-COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 97.076 | [C₅H₉N₂]⁺ | Represents the protonated 3,5-dimethyl-1H-pyrazol-4-yl-methyl fragment. |

Confirmation of the molecular ion peak at m/z 199 is the most critical piece of data from this experiment, directly verifying the molecular formula.

Integrated Data Analysis: Confirming the Structure

No single technique provides the complete structural picture. The power of this analytical approach lies in integrating the data from all three methods to build an unassailable case for the structure.

Caption: Integration of multiple spectroscopic techniques for unambiguous structure confirmation.

The process is one of mutual validation:

-

MS confirms the molecular formula (C₉H₁₄N₂O₂).

-

IR confirms the presence of the key functional groups (ester C=O, pyrazole N-H).

-

¹³C NMR confirms the number of unique carbons and the presence of carbonyl, methoxy, and pyrazole ring carbons.

-

¹H NMR confirms the connectivity and relative number of protons, showing the propanoate chain and the two equivalent methyl groups on the pyrazole ring.

When all data align with the proposed structure and contradict other potential isomers, the structural assignment is considered confirmed.

Conclusion

The structural elucidation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is reliably achieved through the synergistic application of NMR, IR, and MS techniques. This guide outlines a robust, protocol-driven approach that ensures scientific integrity and provides a clear, verifiable data package. By understanding the expected spectroscopic signatures and the reasoning behind them, researchers can confidently synthesize, purify, and utilize this valuable chemical intermediate in their drug discovery and development pipelines. The methodologies described herein are foundational for quality control and serve as a template for the characterization of other novel pyrazole derivatives.

References

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry.

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI.

- 3,5-Dimethylpyrazole. NIST WebBook.

- 3-Methylpyrazole(1453-58-3) 1H NMR spectrum. ChemicalBook.

- Compound methyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate. Chemdiv.

- 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. (2019). MDPI.

- (PDF) 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. (2019). ResearchGate.

- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%). Cambridge Isotope Laboratories.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (2021). PubMed.

- Arabian Journal of Chemistry. (2025).